(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid is a natural product found in Plakortis angulospiculatus with data available.
Scientific Research Applications
Crystal Structure Analysis :
- (1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid has been studied for its crystal structure and polymorphic forms. An orthorhombic polymorph of a related compound, mulinic acid, demonstrates the importance of molecular geometry and supramolecular organization in crystal structures (Brito et al., 2010).
Enantioselective Reactions :
- The compound has potential applications in enantioselective reactions. Studies on similar 1,4-dihydropyridine derivatives show how variations in acyl chain length and branching affect enantioselectivity, which is crucial in pharmaceutical synthesis (Sobolev et al., 2002).
Synthetic Plant Growth Regulators :
- Research on similar structures, such as 5-methyleneoctahydro-4H-3a,6-methanoazulene-4-carboxylic acid, indicates the potential application of the compound in developing synthetic plant growth regulators, influencing plant growth and development (Turner et al., 1980).
Organic Synthesis and Reaction Studies :
- The compound's structural similarity to other indene derivatives suggests its potential use in organic synthesis and reaction studies. For instance, the synthesis of 4-epi-pinguisone from similar indene skeletons highlights complex organic synthesis pathways (Baker et al., 1988).
Synthesis of Isoindol Derivatives :
- The compound could be useful in synthesizing isoindol derivatives, as demonstrated by the synthesis of 3-dimethylamino-3a,4,5,7a-tetrahydro-1H-isoindol-1-ones, which are important in medicinal chemistry (Widmer et al., 1978).
Chemical Interactions and Reactions :
- Investigations into the reactions of similar azirine derivatives with carboxylic acids provide insights into potential chemical interactions and reaction mechanisms involving the compound (Vittorelli et al., 1974).
Cycloaddition Reactions :
- Research on cycloaddition reactions of related 3aH-indene compounds opens avenues for exploring cycloaddition reactions with the compound, which could lead to the formation of novel chemical structures (Mccague et al., 1983).
Synthesis of Nucleic Acid Derivatives :
- Studies on the synthesis of nucleic acid derivatives from related compounds indicate potential applications in the synthesis of novel nucleoside analogs or drug precursors (Ostrowski & Zeidler, 2008).
Applications in Photolysis and Protonation Studies :
- The compound may have applications in photolysis and protonation studies, as evidenced by research on pyrimidine derivatives, which shares structural similarities (Ohkura & Seki, 1995).
Supramolecular Assemblies :
- The compound could be explored for its role in forming supramolecular assemblies, as studies on similar tricarboxylic acids demonstrate their ability to form complex molecular structures (Arora & Pedireddi, 2003).
properties
Product Name |
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid |
---|---|
Molecular Formula |
C26H34O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C26H34O2/c1-6-20-16-18(4)22-21(7-2)17-26(8-3,25(5,23(20)22)24(27)28)15-14-19-12-10-9-11-13-19/h9-18,22-23H,6-8H2,1-5H3,(H,27,28)/b15-14+/t18-,22-,23+,25+,26+/m0/s1 |
InChI Key |
LCASYKMXJWDKDE-ZTLPFTFMSA-N |
Isomeric SMILES |
CCC1=C[C@@H]([C@@H]2[C@@H]1[C@]([C@](C=C2CC)(CC)/C=C/C3=CC=CC=C3)(C)C(=O)O)C |
Canonical SMILES |
CCC1=CC(C2C1C(C(C=C2CC)(CC)C=CC3=CC=CC=C3)(C)C(=O)O)C |
synonyms |
spiculoic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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